molecular formula C8H19Cl2N3 B061737 1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride CAS No. 178311-93-8

1-(Azetidin-3-yl)-4-methylpiperazine dihydrochloride

Cat. No.: B061737
CAS No.: 178311-93-8
M. Wt: 228.16 g/mol
InChI Key: YWNZHAALQKLBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a piperazine ring substituted with a 3-azetidinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride typically involves the reaction of piperazine with appropriate reagents to introduce the 3-azetidinyl and methyl groups. One common method involves the reaction of piperazine with 3-azetidinyl chloride and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a dihydrochloride salt to enhance its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidinyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: N-oxides of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Derivatives with substituted azetidinyl or methyl groups.

Scientific Research Applications

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Azetidinyl)piperidine dihydrochloride
  • 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
  • 1-(Piperidin-4-ylcarbonyl)piperidine hydrochloride
  • 3-Azetidinyl-N,N-dimethylmethanamine dihydrochloride

Uniqueness

Piperazine, 1-(3-azetidinyl)-4-methyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.2ClH/c1-10-2-4-11(5-3-10)8-6-9-7-8;;/h8-9H,2-7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZHAALQKLBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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